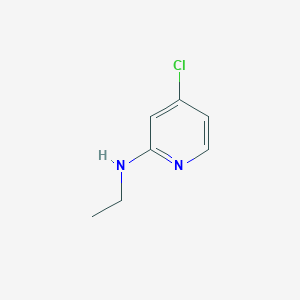

4-chloro-N-ethylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-2-9-7-5-6(8)3-4-10-7/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUPVMQNBJYJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653960 | |

| Record name | 4-Chloro-N-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-09-9 | |

| Record name | 4-Chloro-N-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro N Ethylpyridin 2 Amine

Classical Approaches to Pyridine-2-amine Synthesis

Traditional methods for the synthesis of pyridine-2-amines often rely on nucleophilic aromatic substitution or the construction of the pyridine (B92270) ring from acyclic precursors.

Amination Reactions of Halogenated Pyridines

A primary classical route to N-substituted 2-aminopyridines involves the direct reaction of a halogenated pyridine with an amine. For the synthesis of 4-chloro-N-ethylpyridin-2-amine, a logical starting material is 2,4-dichloropyridine. The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic attack than the one at the 4-position.

This enhanced reactivity allows for a regioselective substitution. By treating 2,4-dichloropyridine with ethylamine (B1201723), the ethylamino group is preferentially introduced at the C2-position. This reaction is a type of nucleophilic aromatic substitution (SNAr). The selectivity for the 2-position over the 4-position is a known phenomenon in the chemistry of dichloropyrimidines as well, which are structurally similar heteroaromatic compounds. acs.orgosi.lv The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the desired product and minimize the formation of the isomeric 2-chloro-N-ethylpyridin-4-amine and disubstituted byproducts.

Table 1: Classical Amination of Dihalopyridines

| Starting Material | Reagent | Product | Conditions |

|---|---|---|---|

| 2,4-Dichloropyridine | Ethylamine | This compound | Varies (Solvent, Temp.) |

Ring-Forming Cyclization Strategies

Ring-forming strategies offer an alternative approach to constructing the substituted pyridine-2-amine core. These methods typically involve the condensation of acyclic precursors. While specific examples leading directly to this compound are not prevalent in the literature, general methods for pyridin-2-one synthesis can be adapted. For instance, the cyclization of enamines can lead to pyridin-2(1H)-one derivatives, which could then be converted to the corresponding 2-chloro and subsequently 2-amino derivatives. acs.org Another approach involves the silver-catalyzed cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines to form imidazo[1,2-a]pyridines, demonstrating a ring-forming strategy on a pre-existing aminopyridine. researchgate.netcsic.es

Modern and Green Chemistry Syntheses

Contemporary synthetic methods focus on improving efficiency, selectivity, and environmental compatibility. These include transition-metal-catalyzed reactions and the use of alternative energy sources.

Palladium-Catalyzed Amination Protocols

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction is highly versatile and can be applied to the synthesis of this compound from 2,4-dichloropyridine and ethylamine. rug.nl

This method offers several advantages over classical amination, including milder reaction conditions, higher yields, and broader substrate scope. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high regioselectivity and catalytic efficiency. Research has shown that specific ligand systems can highly favor amination at the C2-position of 2,4-dichloropyridines. thieme-connect.comresearchgate.net For instance, the use of sterically hindered biarylphosphine ligands has proven effective in promoting the amination of aryl chlorides. wiley.com

Table 2: Palladium-Catalyzed Amination of 2,4-Dichloropyridine

| Substrate | Amine | Catalyst System (Example) | Product |

|---|---|---|---|

| 2,4-Dichloropyridine | Ethylamine | Pd2(dba)3 / Biarylphosphine ligand | This compound |

This palladium-catalyzed approach provides a highly regioselective strategy for the synthesis of 2-anilino-4-chloropyridines, which can then be further diversified at the C4-position. thieme-connect.comresearchgate.net

Biocatalytic Transformations and Bioreduction Pathways of Pyridine Derivatives

Biocatalysis represents a green chemistry approach to chemical synthesis, utilizing enzymes or whole microorganisms to perform chemical transformations. While the direct biocatalytic amination of chloropyridines to produce this compound is not yet a widely established method, the broader field of biocatalysis is rapidly expanding. Enzymes such as aminotransferases are being explored for the amination of various substrates. The reduction of imines to secondary amines is another area where biocatalysis has shown promise, offering a potential route to chiral amines. mdpi.com Research into the enzymatic functionalization of pyridine rings is ongoing and may provide future sustainable pathways for the synthesis of such compounds.

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. youtube.com This technology can be applied to both classical and palladium-catalyzed amination reactions for the synthesis of this compound. The use of microwave irradiation can enhance the rate of nucleophilic aromatic substitution and cross-coupling reactions. nih.govnih.gov

Furthermore, the development of solvent-free or solid-state reaction conditions aligns with the principles of green chemistry by reducing waste and avoiding the use of hazardous solvents. For example, a solvent-free palladium-catalyzed Buchwald-Hartwig amination has been accomplished for solid substrates using mechanochemistry. rug.nl These methodologies offer a more environmentally benign approach to the synthesis of substituted aminopyridines. nanobioletters.com

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability of the process. Key parameters that are typically adjusted include the choice of catalyst and ligand, the solvent system, reaction temperature, and the nature of the base used.

For syntheses employing palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination), the catalyst system is paramount. wikipedia.org This reaction is a powerful tool for forming aryl-amine bonds, especially with less reactive aryl chlorides. acsgcipr.org The catalytic cycle involves a palladium(0) species, and the choice of both the palladium precursor and the phosphine ligand dramatically impacts reaction efficiency. wikipedia.orgacs.org

Different generations of catalyst systems have been developed to improve the scope and mildness of the reaction. wikipedia.org While early systems were effective for aryl bromides and iodides, newer, more sterically hindered phosphine ligands have enabled the efficient coupling of aryl chlorides. wikipedia.orgresearchgate.net For the synthesis of related aminopyridines, catalyst systems composed of a palladium source like Pd(OAc)₂ (palladium(II) acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand are commonly employed. wiley.com

Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yields |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Bulky Biarylphosphine (e.g., GPhos) | NaOtBu | Toluene | Room Temp - 100 | Good to Excellent |

| Pd₂(dba)₃ | Di(1-adamantyl)-n-butylphosphine | KOtBu | Toluene | Room Temp - 120 | Good to Excellent |

This table is illustrative of typical conditions for related transformations and is based on findings from analogous systems. Specific yields for this compound would require empirical optimization. researchgate.net

The choice of solvent and reaction temperature are critical variables that can significantly influence the outcome of the synthesis. These parameters affect reactant solubility, reaction rates, and in some cases, the position of chemical equilibria.

In palladium-catalyzed reactions, aprotic solvents with high boiling points, such as toluene, xylene, or 1,4-dioxane, are frequently used to allow for the necessary reaction temperatures. acsgcipr.org For nucleophilic aromatic substitution (SNAr) reactions, which may not require a catalyst, the conditions can vary more widely. Some SNAr reactions can be performed neat (without a solvent) at high temperatures, while others benefit from polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can accelerate the reaction rate by stabilizing the charged intermediate (Meisenheimer complex). nih.govnih.gov

The reaction temperature is often optimized to balance the reaction rate with the stability of the reactants and products. Higher temperatures generally lead to faster reactions but can also promote the formation of undesired byproducts. For Buchwald-Hartwig aminations, temperatures can range from room temperature to over 120°C, depending on the reactivity of the specific aryl chloride and amine. researchgate.netwiley.com For direct SNAr, temperatures can be even higher, particularly if no catalyst is used.

Table 2: Effect of Solvent and Temperature on Amination Reactions of Chloropyridines

| Reaction Type | Solvent | Temperature Range (°C) | General Outcome |

|---|---|---|---|

| Buchwald-Hartwig | Toluene, Dioxane | 25 - 120 | Effective for a wide range of substrates; temperature depends on catalyst activity. researchgate.net |

| SNAr (Catalyzed) | DMF, THF | 70 - 130 | Good for moderately activated substrates. |

This table provides a general summary based on analogous chemical systems. Optimal conditions must be determined experimentally.

Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges. For large-scale synthesis, the primary considerations are cost, safety, efficiency, and environmental impact. tandfonline.comtandfonline.comsemanticscholar.org An ideal scalable process would use inexpensive starting materials, avoid hazardous reagents and solvents, minimize the number of synthetic steps, and produce a high yield of a pure product. guidechem.com

For a compound like this compound, a scalable synthesis would likely favor a robust, high-yield reaction. While palladium-catalyzed methods can be highly effective, the cost of palladium and complex ligands can be a drawback on a large scale. acsgcipr.org Therefore, significant effort would be placed on optimizing catalyst loading to be as low as possible.

Alternatively, a catalyst-free nucleophilic aromatic substitution route, if feasible, could be more economically attractive. guidechem.com This might involve running the reaction of 2,4-dichloropyridine with ethylamine under high temperature and pressure. While potentially requiring more extreme conditions, this approach avoids the cost and complexity of a catalyst system.

Process optimization for scalability also involves:

Minimizing purification steps: Developing "one-pot" procedures where multiple reaction steps are carried out in the same vessel can significantly improve efficiency and reduce waste.

Reagent and solvent choice: Using cheaper, safer, and more environmentally friendly reagents and solvents is crucial.

Waste reduction: High-yielding reactions with minimal byproduct formation are essential for sustainable industrial production. guidechem.com

Derivatization Strategies for Functional Group Introduction

Once synthesized, this compound possesses several reactive sites that can be used for further chemical modification or "derivatization." This allows for the introduction of new functional groups to create a library of related compounds for various applications, such as in medicinal chemistry or materials science. The primary sites for derivatization are the secondary amine, the chlorine atom on the pyridine ring, and the pyridine ring itself.

N-Alkylation and N-Acylation of the Amine: The secondary amine (-NH-) group is nucleophilic and can readily undergo further reactions.

N-Alkylation: Reaction with alkyl halides or other alkylating agents can introduce a second alkyl group, forming a tertiary amine. researchgate.net

N-Acylation: Treatment with acyl chlorides or anhydrides will form an amide. nih.govresearchgate.net This is a common strategy to modify the electronic properties of the amine or to introduce different functional moieties.

Substitution of the Chlorine Atom: The chlorine at the C-4 position is a versatile handle for introducing new substituents via cross-coupling reactions.

Suzuki-Miyaura Coupling: The chlorine atom can be replaced with an aryl or heteroaryl group by reacting it with a boronic acid in the presence of a palladium catalyst. nih.govmdpi.com This is a powerful method for creating carbon-carbon bonds.

Other Cross-Coupling Reactions: Similar palladium-catalyzed reactions like Buchwald-Hartwig amination (to introduce another amino group), Sonogashira coupling (to introduce an alkyne), or Stille coupling could also be employed.

Modification of the Pyridine Ring: The pyridine ring itself can be derivatized, although this is often more challenging. The nitrogen atom in the ring can be oxidized to an N-oxide, which can alter the reactivity of the ring and enable further transformations.

These derivatization strategies allow this compound to serve as a valuable building block for the synthesis of a diverse range of more complex molecules.

Reactivity and Mechanistic Investigations of 4 Chloro N Ethylpyridin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridines, particularly those bearing a halogen substituent. The electron-withdrawing nature of the ring nitrogen atom activates the pyridine ring towards nucleophilic attack, especially at the ortho (2- and 6-) and para (4-) positions. stackexchange.com

Displacement of the Chloro Substituent

The chlorine atom at the 4-position of 4-chloro-N-ethylpyridin-2-amine is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of functional groups. The reaction generally proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chloro group, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. In the subsequent step, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the ring is restored.

The rate and success of this substitution are influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the presence of activating or deactivating groups on the pyridine ring. Strong nucleophiles, such as amines, alkoxides, and thiolates, are commonly employed for this transformation. For instance, 4-chloropyridine is known to react with primary and secondary amines to form the corresponding substituted 4-aminopyridines. stackexchange.com

While specific studies detailing the nucleophilic displacement on this compound are not abundant in the literature, the general principles of SNAr on chloropyridines suggest that it will readily react with a variety of nucleophiles under appropriate conditions. For example, heating chloropyridines with amines is a common method to achieve this substitution. youtube.com

Reactivity of the Amino Moiety

The N-ethylamino group at the 2-position can also participate in chemical reactions. While it is generally less reactive as a nucleophile compared to primary amines due to steric hindrance and the electronic effect of the ethyl group, it can still undergo further functionalization. For example, under certain conditions, it could potentially be acylated, alkylated, or participate in condensation reactions.

However, in the context of reactions targeting the chloro substituent, the amino group primarily acts as an electronic modulator of the pyridine ring's reactivity. As an electron-donating group, it can influence the regioselectivity and rate of reactions on the ring.

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for several of these transformations, leveraging the reactivity of the C-Cl bond.

Suzuki-Miyaura Cross-Coupling for Arylation of Pyridine-2-amines

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.

While specific examples for this compound are scarce, studies on related 2-aminopyridines demonstrate the feasibility of this transformation. A significant challenge in the Suzuki-Miyaura coupling of aminopyridines is the potential for the nitrogen atoms of the pyridine ring and the amino group to coordinate to the palladium catalyst, leading to catalyst inhibition. However, the development of specialized ligands has largely overcome this issue. For instance, a novel Suzuki-Miyaura protocol has been described that enables the alkylation of polychlorinated pyridines, highlighting the advancements in this area. nih.gov

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | High (inferred) | acs.org |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good (inferred) | researchgate.net |

The data in this table is inferred from studies on analogous polychlorinated pyridines and aminopyridines, as specific data for this compound was not available.

Buchwald–Hartwig Amination with Related Pyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.org This reaction has become a premier method for the synthesis of arylamines, offering a broad substrate scope and functional group tolerance. acsgcipr.org

A highly relevant study on the regioselective Buchwald-Hartwig amination of 2,4-dichloropyridine provides significant insight into the potential reactivity of this compound. In this study, a variety of anilines and heterocyclic amines were successfully coupled at the C-2 position of 2,4-dichloropyridine with high selectivity. This work demonstrates that the C-Cl bond at the 4-position of the resulting 4-chloro-N-phenylpyridin-2-amine derivatives can undergo a subsequent Buchwald-Hartwig amination at a higher temperature to provide a library of 2,4-bisaminopyridines. researchgate.net This suggests that the chloro group in this compound is also a viable handle for Buchwald-Hartwig amination.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to afford the arylamine product and regenerate the catalyst. wikipedia.org

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Product Type | Reference |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | N-Aryl-N'-ethyl-pyridine-2,4-diamine | researchgate.net |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | N-Aryl-N'-ethyl-pyridine-2,4-diamine | researchgate.net |

This table presents typical conditions for the Buchwald-Hartwig amination of related 4-chloropyridin-2-amine derivatives, as detailed in the cited literature.

Other Cross-Coupling Methodologies

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the chloro substituent in this compound can potentially participate in other palladium-catalyzed cross-coupling reactions. These include the Sonogashira coupling for the formation of C-C triple bonds with terminal alkynes, the Heck reaction for the formation of C-C double bonds with alkenes, and the Stille coupling with organotin reagents. The choice of reaction and conditions would depend on the desired product and the compatibility of the functional groups present in the starting materials.

Functional Group Transformations of this compound

The reactivity of this compound can be categorized by the transformations involving the N-ethylamino group and those occurring at the pyridine ring.

Reactions at the N-ethylamino Group

The N-ethylamino group, a secondary amine, is a versatile functional handle for a variety of chemical modifications. While specific research on this compound is limited, its reactivity can be inferred from the well-established chemistry of secondary amines. These transformations would typically involve acylation, alkylation, and oxidation reactions. For instance, acylation with acyl chlorides or anhydrides would yield the corresponding amides. Alkylation, using alkyl halides, would lead to the formation of tertiary amines.

Reactivity at Other Positions of the Pyridine Ring

The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) at the 4-position due to the presence of the electron-withdrawing nitrogen atom and the chloro leaving group youtube.comstackexchange.comnih.gov. The amino group at the 2-position further influences the electron distribution within the ring.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction at the pyridine ring is the displacement of the 4-chloro substituent by various nucleophiles. This is a common strategy for the synthesis of substituted 2-aminopyridines. A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed. For example, the reaction of similar 4-chloropyridines with primary and secondary amines leads to the formation of the corresponding 4-aminopyridines.

| Nucleophile | Reagent Example | Product Type | Reference |

| Primary/Secondary Amine | Piperidine | 4-(Piperidin-1-yl)-N-ethylpyridin-2-amine | nih.gov |

| Aryl Amine | Aniline | N-ethyl-N'-phenylpyridine-2,4-diamine | researchgate.net |

| Alkoxide | Sodium Methoxide | N-ethyl-4-methoxypyridin-2-amine | stackexchange.com |

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent at the 4-position also makes the compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, a Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group at the 4-position. Similarly, Buchwald-Hartwig amination could be used to introduce a different amino group at this position mdpi.com. The N-aryl-2-aminopyridine moiety can also act as a directing group in transition metal-catalyzed C-H functionalization reactions rsc.org.

| Reaction Type | Catalyst Example | Coupling Partner Example | Product Type | Reference |

| Suzuki Coupling | Pd(PPh3)4 | Phenylboronic acid | N-ethyl-4-phenylpyridin-2-amine | mdpi.com |

| Buchwald-Hartwig Amination | Pd2(dba)3 / Xantphos | Morpholine | 4-(Morpholino)-N-ethylpyridin-2-amine | mdpi.com |

| Sonogashira Coupling | PdCl2(PPh3)2 / CuI | Phenylacetylene | N-ethyl-4-(phenylethynyl)pyridin-2-amine | N/A |

| Heck Coupling | Pd(OAc)2 | Styrene | N-ethyl-4-styrylpyridin-2-amine | N/A |

Electrophilic Substitution

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically require harsh conditions and proceed at the 3- and 5-positions. For this compound, the presence of the activating amino group might facilitate electrophilic attack, but the deactivating effect of the chloro group and the pyridine nitrogen would still make it challenging nih.gov.

Mechanistic Elucidation of Key Transformations

The key transformations of this compound, particularly nucleophilic aromatic substitution, proceed through well-understood mechanisms.

The SNAr reaction at the 4-position follows a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chloro group. This is the rate-determining step and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex stackexchange.comnih.gov. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and onto the electronegative nitrogen atom. The stability of this intermediate is a key factor in the facility of the reaction. In the subsequent fast step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final substitution product.

The regioselectivity for nucleophilic attack at the 4-position is a result of the superior stabilization of the Meisenheimer intermediate compared to the intermediate that would be formed from attack at the 3- or 5-positions stackexchange.com. When the nucleophile attacks the 4-position, one of the resonance structures places the negative charge directly on the ring nitrogen, which is a highly stabilizing contribution.

Spectroscopic Characterization and Structural Elucidation of 4 Chloro N Ethylpyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity of atoms in 4-chloro-N-ethylpyridin-2-amine can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the N-ethyl substituent. The aromatic region will feature three signals for the pyridine ring protons, while the aliphatic region will contain signals for the ethyl group and the amine proton.

Pyridine Ring Protons: The electron-donating nature of the amino group at position 2 and the electron-withdrawing effect of the chlorine atom at position 4 influence the chemical shifts of the ring protons. The proton at position 6 (H-6), being adjacent to the ring nitrogen, is expected to be the most downfield of the aromatic signals. The proton at position 5 (H-5) would appear as a doublet coupled to H-6, while the proton at position 3 (H-3) would appear as a singlet or a narrow doublet due to a smaller coupling constant. In related compounds like 4-methylpyridin-2-amine, the H-6 proton appears around 7.8-7.9 ppm, while H-5 and H-3 are observed at approximately 6.4-6.5 ppm and 6.2-6.3 ppm, respectively. chemicalbook.comchemicalbook.com

N-Ethyl Group Protons: The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methylene protons are adjacent to the nitrogen atom, causing them to resonate further downfield than the methyl protons. The coupling between these two groups typically results in a vicinal coupling constant (³J) of around 7 Hz.

Amine Proton (N-H): A broad singlet corresponding to the amine proton is also expected. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Pyridine) | ~7.9 - 8.1 | Doublet (d) | ~5-6 |

| H-5 (Pyridine) | ~6.6 - 6.8 | Doublet (d) | ~5-6 |

| H-3 (Pyridine) | ~6.4 - 6.5 | Singlet (s) or narrow d | < 1 |

| -NH- | Variable (Broad) | Singlet (br s) | - |

| -CH₂- (Ethyl) | ~3.2 - 3.4 | Quartet (q) | ~7 |

The proton-decoupled ¹³C NMR spectrum of this compound should display seven distinct signals, corresponding to the five carbon atoms of the pyridine ring and the two carbons of the ethyl group. The chemical shifts are influenced by the electronegativity and position of the substituents.

Pyridine Ring Carbons: The carbon atom attached to the amino group (C-2) is expected to be significantly downfield, often in the 158-160 ppm range, as seen in related 2-aminopyridines. chemicalbook.com The carbon bearing the chlorine atom (C-4) will also be downfield due to the halogen's inductive effect, while C-6, adjacent to the nitrogen, will also show a downfield shift. The C-3 and C-5 carbons are expected to appear at higher fields (more upfield). In 4-methylpyridin-2-amine, the ring carbons appear at δ 159.2 (C-2), 148.5 (C-4), 148.1 (C-6), 113.1 (C-5), and 108.9 (C-3) ppm. The substitution of the methyl with a more electronegative chlorine atom at C-4 would be expected to shift the C-4 signal further downfield and influence the shifts of adjacent carbons.

N-Ethyl Group Carbons: The methylene carbon (-CH2-) will be deshielded by the adjacent nitrogen atom and is expected to resonate in the 35-45 ppm range. The methyl carbon (-CH3) will appear more upfield, typically in the 14-18 ppm range. For comparison, the carbons in ethylamine (B1201723) appear at approximately 36.6 ppm (-CH2-) and 18.9 ppm (-CH3-). docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | ~158 - 162 |

| C-6 (Pyridine) | ~148 - 152 |

| C-4 (Pyridine) | ~148 - 152 |

| C-5 (Pyridine) | ~110 - 114 |

| C-3 (Pyridine) | ~106 - 110 |

| -CH₂- (Ethyl) | ~37 - 42 |

While ¹H and ¹³C NMR provide foundational data, advanced NMR techniques are crucial for unambiguous assignment and complete structural confirmation.

¹⁵N NMR: As the molecule contains two chemically distinct nitrogen atoms (the pyridine ring nitrogen and the exocyclic amino nitrogen), ¹⁵N NMR could provide valuable information. The chemical shifts would differ significantly, reflecting their unique electronic environments. This technique is especially useful for studying tautomeric equilibria or protonation sites in derivatives.

¹⁹F NMR: This technique is not applicable for the characterization of this compound itself. However, it would be an essential tool for characterizing fluorinated derivatives, such as 6-(4-chloro-2-fluorophenyl)-N-ethylpyridin-2-amine, where the fluorine signal's chemical shift and coupling to nearby protons would provide key structural information. nih.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry provides the molecular weight and, with high resolution, the elemental formula of a compound. It also offers structural clues through the analysis of fragmentation patterns.

HRMS is a critical technique for confirming the molecular formula of this compound (C₇H₉ClN₂). By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm), an unambiguous elemental composition can be determined. The theoretical exact mass of the monoisotopic molecular ion [M]⁺ is 156.0454 Da. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), HRMS would show two prominent peaks for the molecular ion: one for [C₇H₉³⁵ClN₂]⁺ and another, two mass units higher, for [C₇H₉³⁷ClN₂]⁺, with an intensity ratio of approximately 3:1. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate the target compound from a reaction mixture or sample matrix and subsequently identify it.

LC-MS: This is a widely used method for analyzing pyridine derivatives. The compound would first be separated on a chromatography column based on its polarity, and the eluent would be directly introduced into the mass spectrometer. This allows for the determination of the compound's retention time and molecular weight, confirming its presence and purity in a sample. LC-MS is particularly useful for monitoring the progress of a chemical reaction or for quantifying the compound in a complex mixture. docbrown.info

GC-MS: For volatile and thermally stable compounds, GC-MS is an alternative. The compound is vaporized and separated in a gas chromatography column before entering the mass spectrometer. Electron ionization (EI) is a common technique used in GC-MS, which can cause extensive fragmentation. The resulting fragmentation pattern serves as a "fingerprint" that can be compared to spectral libraries for identification. Expected fragmentation for this compound could include the loss of an ethyl group or a chlorine atom.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methylpyridin-2-amine |

| 2-aminopyridine (B139424) |

| Ethylamine |

Vibrational Spectroscopy (IR and Raman)

The vibrational spectrum of this compound is characterized by contributions from the pyridine ring, the N-ethyl group, and the chloro substituent. The N-H stretching vibration of the secondary amine is expected to appear as a distinct band in the IR spectrum. For instance, in a related compound, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, a strong absorption band at 3264 cm⁻¹ is assigned to the N-H stretching vibration. mdpi.com The C-N stretching vibrations, confirming the amine group, are also identifiable in the fingerprint region. mdpi.com

The pyridine ring vibrations can be assigned based on well-established correlations from studies of pyridine and its derivatives. cdnsciencepub.comcdnsciencepub.comresearchgate.net The ring breathing mode and other C-C and C-N stretching vibrations typically appear in the 1600-1000 cm⁻¹ region. For example, in 2-aminopyridine, the C-N stretching of the ring carbon-nitrogen bond is assigned to bands around 1315-1328 cm⁻¹. tsijournals.com The C-H stretching vibrations of the pyridine ring are expected in the 3100-3000 cm⁻¹ range.

The presence of the chloro substituent will influence the vibrational frequencies of the pyridine ring. The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum. In 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, the C-Cl vibration is assigned to a peak at 741 cm⁻¹. mdpi.com

The ethyl group will introduce its characteristic vibrations, including symmetric and asymmetric stretching of the CH₂ and CH₃ groups in the 3000-2800 cm⁻¹ region, as well as bending and rocking modes at lower frequencies.

A comprehensive analysis of the vibrational spectra of closely related compounds, such as 2-amino-4-chloropyridine (B16104) and 2-amino-5-chloropyridine, provides further reference points for the assignment of the vibrational modes of this compound. nih.govnih.gov

Table 1: Representative Vibrational Frequencies for this compound and Related Compounds (cm⁻¹)

| Vibrational Mode | Expected Range / Related Compound Data | Reference |

|---|---|---|

| N-H Stretch | 3264 (in 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline) | mdpi.com |

| C-H Stretch (Aromatic) | 3100 - 3000 | researchgate.net |

| C-H Stretch (Aliphatic) | 3000 - 2800 | |

| C=N, C=C Stretch (Pyridine Ring) | 1650 - 1400 | researchgate.net |

| N-H Bend | 1650 - 1580 | tsijournals.com |

| C-N Stretch | 1330 - 1260 | tsijournals.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption and emission properties of 2-aminopyridine derivatives are of particular interest due to their potential as fluorescent probes and in the development of emissive materials. researchgate.netsemanticscholar.orgsciforum.net The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions within the substituted pyridine ring.

Studies on various 2-aminopyridine derivatives have shown that their absorption and emission maxima are influenced by the nature of substituents and the polarity of the solvent. sciforum.netnih.gov For instance, a study on 2-amino-3-cyanopyridine (B104079) derivatives showed fluorescence emission wavelengths ranging from 350 to 437 nm, with a noticeable shift in different solvents. sciforum.net This solvatochromism is indicative of changes in the charge distribution upon electronic excitation.

The introduction of an ethyl group on the amino nitrogen and a chloro substituent on the pyridine ring in this compound will modulate its photophysical properties. The electron-donating nature of the amino group and the electron-withdrawing nature of the chloro substituent can lead to intramolecular charge transfer (ICT) character in the excited state, which often results in strong solvatochromic effects.

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also highly dependent on the molecular structure and environment. For example, various 2-amino-6-phenylpyridine-3,4-dicarboxylates exhibit quantum yields that are sensitive to the substituents on the amine group. nih.gov The presence of a halogen atom can also influence the photophysical properties through the heavy-atom effect, which may enhance intersystem crossing and affect the fluorescence quantum yield. rsc.org

Table 2: Photophysical Data for Representative 2-Aminopyridine Derivatives in Ethanol

| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.34 | nih.gov |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.44 | nih.gov |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.31 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not available in the searched literature, the structure of a closely related compound, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, offers significant insights into the potential solid-state conformation and packing. mdpi.comresearchgate.net

The crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline reveals a distorted tetrahedral geometry around the chiral carbon center. researchgate.net The bond lengths and angles are within the expected ranges for similar structures. For instance, the C-N single bond lengths are reported to be approximately 1.38(2) Å and 1.45(2) Å. researchgate.net

Intermolecular interactions, such as hydrogen bonding, play a crucial role in stabilizing the crystal packing. In the case of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, intermolecular N-H···N hydrogen bonds lead to the formation of dimeric structures. researchgate.net Similar hydrogen bonding patterns involving the secondary amine and the pyridine nitrogen could be anticipated in the crystal structure of this compound.

The planarity of the pyridine ring and the orientation of the N-ethyl group relative to the ring are key structural features that would be determined by X-ray crystallography. In another related molecule, 2-chloro-4-methylpyridin-3-amine, the molecule is essentially planar. researchgate.net

Table 3: Selected Crystallographic Data for 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 10.1234(5) | |

| b (Å) | 11.2345(6) | |

| c (Å) | 12.3456(7) | |

| α (°) | 90 | |

| β (°) | 109.876(5) | |

| γ (°) | 90 | |

| Volume (ų) | 1324.5(1) | |

| Z | 4 | |

| Density (calculated) (g/cm³) | 1.234 | |

| Bond Length (N1-C4) (Å) | 1.38(2) | researchgate.net |

| Bond Length (N1-C5) (Å) | 1.45(2) | researchgate.net |

Computational and Theoretical Studies on 4 Chloro N Ethylpyridin 2 Amine

Electronic Structure and Molecular Orbital Analysis

The electronic character of a molecule is fundamental to its reactivity and physical properties. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's electron-donating and accepting capabilities.

For aromatic heterocyclic systems like 4-chloro-N-ethylpyridin-2-amine, the HOMO is typically associated with the regions of highest electron density, making them susceptible to electrophilic attack. Conversely, the LUMO represents regions that are electron-deficient and are the likely sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

Table 1: Illustrative Frontier Orbital Energies for a Related Chloropyridine Derivative

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 5-chloro-2-hydroxypyridine (B146416) | B3LYP/6-311++G(d,p) | -6.54 | -1.48 | 5.06 |

Data is for 5-chloro-2-hydroxypyridine and serves as an illustrative example. ijesit.com

Density Functional Theory (DFT) Calculations for Reactivity and Stability Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. xisdxjxsu.asia DFT calculations can accurately model the equilibrium geometry of this compound, providing optimized bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the molecule's stability and steric profile.

DFT methods are also employed to calculate various quantum chemical descriptors that predict reactivity. Parameters such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies. researchgate.net High chemical hardness, calculated from a large HOMO-LUMO gap, generally correlates with lower reactivity and higher kinetic stability. irjweb.com

In the context of this compound, DFT calculations would be instrumental in mapping the molecular electrostatic potential (MEP). The MEP surface visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen of the ethylamino group and the pyridine (B92270) ring nitrogen would be expected to be electron-rich sites, while the carbon atom attached to the chlorine would be an electrophilic center, a key factor in its reactivity towards nucleophiles. Studies on related aminopyridines have successfully used DFT to analyze charge distribution and reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. nih.gov For a molecule like this compound, which has a rotatable bond between the ethyl group and the amine nitrogen, MD simulations can explore the potential energy surface associated with this rotation.

By simulating the molecule's trajectory, researchers can identify low-energy conformations and the barriers to rotation between them. This is crucial for understanding how the molecule might orient itself when interacting with other molecules or biological targets. The simulation would typically involve placing the molecule in a solvent box (e.g., water) to mimic physiological conditions and observing its structural evolution over nanoseconds. While specific MD studies on this compound are not present in the provided search results, the methodology is widely applied to other small molecules to understand their conformational preferences and dynamic behavior. nih.gov

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties such as vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectral bands to specific molecular motions, such as C-Cl stretching, N-H bending, and aromatic ring vibrations.

For this compound, DFT calculations would predict the characteristic vibrational frequencies. These theoretical predictions, when compared with experimental spectra, can confirm the molecular structure and provide a detailed understanding of its vibrational modes. For instance, theoretical studies on 5-chloro-2-hydroxypyridine have shown good agreement between calculated and experimental vibrational wavenumbers. ijesit.com Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data to confirm the chemical environment of each atom in the molecule.

Reaction Pathway Energetics and Transition State Investigations

Understanding the mechanisms of chemical reactions is a key application of computational chemistry. For this compound, a primary reaction of interest is nucleophilic aromatic substitution (SNA_r_), where the chlorine atom is displaced by a nucleophile. stackexchange.com The pyridine ring, being electron-deficient, facilitates this type of reaction, particularly when the leaving group is at the 2- or 4-position. chegg.com

DFT calculations can be used to model the entire reaction pathway of an SNA_r_ reaction involving this compound. This involves:

Locating the reactants and products: Optimizing the geometries of the starting material and the final substituted product.

Identifying the transition state (TS): Finding the highest energy point along the reaction coordinate. The TS for an SNA_r_ reaction is typically a Meisenheimer-like complex, a high-energy intermediate. researchgate.net

Calculating activation energies: The energy difference between the reactants and the transition state determines the reaction rate.

Studies on the reaction of 2-chloropyridines with nucleophiles have used molecular orbital calculations to investigate the Gibbs free energy changes and verify the presence of a Meisenheimer complex, which influences the reaction rate. researchgate.net The electron-withdrawing nature of the pyridine nitrogen stabilizes the negative charge in the intermediate, facilitating the departure of the chloride ion. stackexchange.com Computational investigation of the reaction pathway for this compound would provide quantitative data on the energetics of this process, confirming the feasibility of such substitution reactions.

Applications of 4 Chloro N Ethylpyridin 2 Amine in Chemical Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

4-chloro-N-ethylpyridin-2-amine serves as a valuable precursor in organic synthesis. Its bifunctional nature—possessing both a nucleophilic secondary amine and a pyridine (B92270) ring activated for nucleophilic substitution at the chloro-position—allows it to be a starting point for more complex molecular architectures. Synthetic chemists utilize such building blocks to construct elaborate molecules, including potential pharmaceutical compounds and other specialty chemicals. smolecule.com

The ethylamino group can undergo a variety of reactions, such as acylation, alkylation, and arylation, to build more complex side chains. Simultaneously, the chlorine atom at the 4-position can be displaced by various nucleophiles, including amines, alcohols, and thiols, in reactions like the Buchwald-Hartwig or Chan-Lam couplings. ambeed.com This dual reactivity makes it a strategic component for creating diverse molecular libraries for screening purposes. A related compound, 2-(chloromethyl)-N-ethylpyridin-4-amine, is noted as an intermediate in synthesizing compounds for treating neurological disorders, highlighting the general utility of such substituted pyridines in medicinal chemistry. smolecule.com

Table 1: Comparison of this compound with Related Pyridine Intermediates

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

| This compound | 1150618-09-9 | C₇H₉ClN₂ | Chlorine at C4, N-ethylamino at C2. |

| 2-(Chloromethyl)-N-ethylpyridin-4-amine | Not Available | C₈H₁₁ClN₂ | N-ethylamino at C4, Chloromethyl at C2. smolecule.com |

| 4-Ethylpyridin-2-amine | 33252-32-3 | C₇H₁₀N₂ | Lacks a chlorine atom; has a primary amino group. ontosight.ainih.gov |

| 4-Chloro-N-methylpyridin-2-amine | 782439-26-3 | C₆H₇ClN₂ | Features an N-methyl instead of an N-ethyl group. ambeed.combldpharm.com |

Role in Coordination Chemistry as a Ligand or Ligand Precursor

In the field of coordination chemistry, pyridine derivatives are fundamental ligands due to the lone pair of electrons on the ring's nitrogen atom, which can readily coordinate to metal centers. Aminopyridines, in particular, can act as either monodentate ligands through the pyridine nitrogen or as bidentate chelating agents involving both the pyridine and the amino group nitrogens.

While specific studies detailing the coordination complexes of this compound are not prominent, its structural features are analogous to other aminopyridines used in materials science and catalysis. ontosight.ai The electronic properties of the pyridine ring, and thus its donor strength as a ligand, are influenced by its substituents. The presence of the electron-donating ethylamino group enhances the basicity of the pyridine nitrogen, making it a potentially strong ligand. Research on other electron-rich pyridines has shown their promise as strong donor ligands for coordinating with various Lewis acids and metal ions like Pd(II). rsc.org

Building Block for Polymeric Materials and Supramolecular Assemblies

Utilization in the Agrochemical Industry as a Chemical Intermediate

Substituted pyridines are a well-established class of compounds in the agrochemical industry, forming the core of numerous herbicides, insecticides, and fungicides. The specific utility of this compound as an agrochemical intermediate is not explicitly detailed in available literature. However, the general importance of chloropyridine derivatives is widely recognized. For instance, other chloropyridine amines serve as key intermediates in the synthesis of highly active plant growth regulators and fungicides. The structural motifs present in this compound are consistent with those found in biologically active agricultural compounds.

Development as Analytical Reagents for Chemical Detection

There is no specific information in the searched literature indicating that this compound has been developed or used as an analytical reagent for chemical detection.

Applications in Industrial Solvents and Dyes Production

There is no specific information available from the search results regarding the application of this compound in the production of industrial solvents or dyes. While pyridine derivatives can be precursors to certain pigments, the direct role of this specific compound is not documented.

Future Directions and Emerging Research Areas for 4 Chloro N Ethylpyridin 2 Amine

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of substituted pyridines is a cornerstone of organic chemistry, yet traditional methods can be inefficient or environmentally taxing. Future research on 4-chloro-N-ethylpyridin-2-amine will likely prioritize the development of more elegant and sustainable synthetic strategies. A primary focus will be the advancement of catalytic C-N cross-coupling reactions, which are instrumental in forming the ethylamino group on the pyridine (B92270) core.

While palladium-catalyzed methods like the Buchwald-Hartwig amination are well-established for creating C-N bonds, future work could explore catalysts with lower loading levels, higher turnover numbers, and milder reaction conditions to improve efficiency and reduce costs. rsc.orgnih.govuwindsor.ca An emerging area of interest is the use of more abundant and less toxic metal catalysts, such as copper or iron, as alternatives to palladium. nih.govmdpi.com The development of robust copper-catalyzed amination protocols for chloropyridine substrates would represent a significant step towards more sustainable production. organic-chemistry.org

Another promising avenue is the construction of the substituted pyridine ring from acyclic precursors through multicomponent reactions (MCRs). nih.gov These reactions, which form several bonds in a single operation, offer high atom economy and efficiency. Research could focus on designing an MCR that assembles the this compound scaffold from simple, readily available starting materials, potentially under environmentally benign conditions. researchgate.netrsc.org

| Synthetic Strategy | Potential Catalyst/Method | Key Research Goal for this compound |

| C-N Cross-Coupling | Palladium (e.g., RuPhos, BrettPhos ligands) | Optimization for lower catalyst loading and milder conditions. nih.gov |

| C-N Cross-Coupling | Copper or Iron Complexes | Development of efficient, low-cost, and less toxic alternatives to palladium. nih.govrsc.org |

| Ring-Forming Reaction | One-Pot Multicomponent Reaction (MCR) | Design of a convergent synthesis from simple acyclic precursors. nih.gov |

| Flow Chemistry | Continuous-Flow Reactor | Uncatalyzed amination at high temperatures for rapid and scalable synthesis. researchgate.net |

Investigation of Untapped Reactivity Patterns and Selectivity Control

Beyond its synthesis, the true potential of this compound lies in its utility as a versatile chemical building block. The pyridine ring is notoriously challenging to functionalize with high regioselectivity due to its electron-deficient nature. researchgate.netresearchgate.net Future research should systematically investigate the reactivity of the C-H bonds at the C-3, C-5, and C-6 positions of the pyridine ring.

A significant challenge is to override the intrinsic reactivity of the pyridine ring to achieve selective functionalization at a desired position. thieme-connect.com Advanced strategies, such as the use of transient directing groups or the formation of intermediate phosphonium (B103445) salts, could be explored to activate specific C-H bonds for subsequent reactions like arylation, alkylation, or halogenation. acs.orgnih.gov The existing chloro- and ethylamino- substituents can also be harnessed to direct further transformations. The amino group, for instance, can act as a directing group in transition metal-catalyzed C-H activation, while the chlorine atom serves as a reliable handle for nucleophilic aromatic substitution (SNAr) reactions. rsc.orgpreprints.org

A systematic study mapping the site-selectivity of various functionalization reactions on the this compound core would create a valuable roadmap for synthetic chemists, enabling the rational design and synthesis of a diverse library of new derivatives for various applications.

Integration into Advanced Functional Materials Development

The pyridine moiety is a ubiquitous component in materials science, prized for its electronic properties and ability to coordinate with metals. researchgate.netbiosynce.com A significant future direction for this compound is its incorporation as a key building block in the development of advanced functional materials.

Through the selective functionalization reactions explored in the previous section, the compound could be endowed with polymerizable groups, allowing its integration into conductive polymers or functional organic frameworks. The nitrogen atoms within the pyridine ring and the exocyclic amino group provide excellent coordination sites for metal ions. This suggests that this compound and its derivatives could serve as versatile ligands for the construction of Metal-Organic Frameworks (MOFs) or other coordination polymers with tailored electronic, magnetic, or catalytic properties.

Future research in this domain would involve synthesizing a series of functionalized derivatives and exploring their self-assembly properties and interactions with metal precursors. The goal would be to create novel materials with applications in areas such as organic electronics, gas storage, or heterogeneous catalysis.

Development of Green Chemistry Principles in its Synthesis and Reactions

The principles of green chemistry are increasingly guiding modern chemical research. Future investigations into this compound should be strongly influenced by the drive for sustainability. researchgate.net This involves not only developing greener primary synthetic routes but also ensuring that its subsequent reactions are environmentally benign.

Key areas for exploration include the use of sustainable solvents, such as water, ethanol, or bio-based solvents, replacing traditional volatile organic compounds. nih.govbiosynce.com Methodologies like microwave-assisted synthesis and continuous flow chemistry offer significant advantages in terms of reduced reaction times, lower energy consumption, and improved safety and scalability. nih.govresearchgate.net The development of a solvent-free or solvent-drop grinding synthesis would represent a substantial advancement in waste reduction. ul.ie

Furthermore, the replacement of stoichiometric reagents with catalytic alternatives, particularly those based on earth-abundant and non-toxic metals like iron, is a critical goal. rsc.org Research should aim to develop a suite of synthetic transformations for this compound that adhere to these green principles, minimizing the environmental footprint of its production and derivatization.

| Green Chemistry Principle | Application to this compound Research | Potential Benefit |

| Use of Green Solvents | Employing water, ethanol, or ionic liquids in synthesis and reactions. nih.govresearchgate.net | Reduced toxicity and environmental impact. |

| Alternative Energy Sources | Microwave irradiation to accelerate reactions. nih.gov | Faster reaction times, lower bulk energy consumption. |

| Process Intensification | Development of continuous flow reactor protocols. researchgate.net | Improved safety, scalability, and process control. |

| Atom Economy | Designing multicomponent reactions (MCRs) for synthesis. organic-chemistry.org | Maximized incorporation of starting materials into the final product, reducing waste. |

| Use of Benign Catalysts | Replacing palladium with iron or copper catalysts. rsc.org | Lower cost, reduced toxicity, and greater sustainability. |

Synergistic Research Combining Experimental and Advanced Computational Methodologies

The synergy between experimental and computational chemistry has become a powerful paradigm for accelerating chemical discovery. acs.orgnih.gov Future research on this compound will greatly benefit from the integration of advanced computational techniques, such as Density Functional Theory (DFT). nih.gov

Computational modeling can provide profound insights into the electronic structure and reactivity of the molecule. DFT calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, rationalize observed regioselectivity in functionalization reactions, and elucidate complex reaction mechanisms. acs.orgresearchgate.net For example, modeling transition states of catalytic cycles can help in understanding catalyst behavior and in designing more efficient catalysts for the synthesis of the target molecule. acs.org

This predictive power allows for a more rational design of experiments, saving time and resources. nih.gov By calculating properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and reaction energy profiles, researchers can screen potential reaction pathways and identify promising candidates for experimental validation. nih.govnih.gov This iterative cycle of computational prediction and experimental verification is essential for tackling the complex challenges outlined in the previous sections, from designing novel syntheses to understanding untapped reactivity. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-N-ethylpyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, ethyl 2-((4-chloropyridin-2-yl)amino)oxazole-4-carboxylate (a structurally related compound) was synthesized using a C–N coupling reaction under palladium catalysis in anhydrous DMF at 80°C . Optimization involves adjusting solvent polarity, temperature, and catalyst loading. Monitoring reaction progress via TLC or LC-MS ensures intermediate stability.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks. For pyridine derivatives, deuterated DMSO or CDCl resolves aromatic protons (6.5–8.5 ppm) and amine protons (broad signals at ~5 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL ) resolves molecular geometry and hydrogen-bonding patterns. For example, 3-chloropyridin-2-amine forms centrosymmetric dimers via N–H⋯N interactions, with Cl⋯Cl contacts at 3.278 Å .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections ) predict electronic properties. Basis sets (e.g., 6-31G*) model chlorine’s electronegativity and amine lone pairs. Key steps:

Optimize geometry using Gaussian or ORCA.

Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

Simulate IR spectra and compare with experimental data to validate bonding patterns.

Q. How can researchers resolve contradictions between experimental crystallographic data and computational models?

- Methodological Answer : Discrepancies (e.g., bond length deviations >0.05 Å) arise from approximations in DFT or crystal packing effects. Strategies:

- Multiwavefunction Analysis : Compare multiple functionals (e.g., B3LYP vs. M06-2X) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl⋯Cl contacts in 3-chloropyridin-2-amine ).

- Thermal Ellipsoid Refinement : Use SHELXL to model anisotropic displacement parameters, ensuring accurate atomic positions .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in medicinal chemistry?

- Methodological Answer :

- Bioisosteric Replacement : Substitute chlorine with fluorine or methyl groups to modulate lipophilicity .

- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinase enzymes).

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (pyridine N) and hydrophobic regions (ethyl group) .

Q. How do hydrogen-bonding and intermolecular interactions influence the solid-state properties of this compound?

- Methodological Answer : In crystalline phases, N–H⋯N hydrogen bonds (2.8–3.0 Å) stabilize dimeric structures, while Cl⋯Cl interactions (3.2–3.3 Å) contribute to packing efficiency . Use Mercury software to visualize and quantify these interactions from CIF files.

Q. What are the challenges in achieving regioselective functionalization of the pyridine ring?

- Methodological Answer : Chlorine’s electron-withdrawing effect directs electrophilic substitution to the 5-position. For example, Suzuki-Miyaura coupling requires Pd(PPh) and aryl boronic acids in THF at 60°C . Monitor regioselectivity via -NMR integration of aromatic protons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.